6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C20H15N3O7S2 and its molecular weight is 473.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects and structure-activity relationships (SAR).
Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of a thiadiazole moiety is particularly noteworthy, as compounds containing this scaffold have been associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds with thiadiazole derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, suggesting that similar derivatives may possess comparable effects . The mechanism of action is often attributed to the disruption of microbial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, compounds derived from similar structures have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 16.19 to 17.16 μM, indicating effective inhibition of cell proliferation .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to cancer progression and inflammation. Compounds similar to the target molecule have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and cancer development. This inhibition can lead to reduced tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of the compound. Key observations include:
- Thiadiazole Substitution : Variations in the thiadiazole ring can significantly affect the potency of the compound. For instance, substituents at different positions on the thiadiazole ring have been shown to enhance or diminish biological activity.
- Pyran and Dioxole Moieties : The incorporation of pyran and dioxole structures has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy.
- Cyclopropanecarboxamide Group : This group contributes to the overall stability of the molecule while also enhancing its interaction with biological targets.
Case Studies
Several studies have highlighted the biological activity of compounds related to our target molecule:
- Synthesis and Evaluation : A study synthesized various derivatives containing thiadiazole and evaluated their antimicrobial properties using standard methods. The results indicated that certain modifications led to enhanced antibacterial activity compared to non-modified controls .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity profiles of related compounds. These studies are crucial for determining safe dosage ranges for potential therapeutic applications.
Data Table
The following table summarizes key findings regarding the biological activities of related compounds:
Compound Name | Activity Type | IC50 (μM) | Target Organism/Cell Line |
---|---|---|---|
Thiadiazole Derivative A | Antifungal | 0.03 | Candida albicans |
Thiadiazole Derivative B | Anticancer | 16.19 | MCF-7 |
Thiadiazole Derivative C | COX Inhibition | N/A | COX Enzymes |
属性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S2/c24-13-6-12(8-31-20-23-22-19(32-20)21-17(25)10-1-2-10)27-7-16(13)30-18(26)11-3-4-14-15(5-11)29-9-28-14/h3-7,10H,1-2,8-9H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLCDCUEWIBVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。